

An In-depth Technical Guide to the Physicochemical Properties of Rinderine Reference Standard

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Compound of Interest		
Compound Name:	Rinderine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the **Rinderine** reference standard. The information is intended to support research, quality control, and drug development activities involving this pyrrolizidine alkaloid.

Introduction to Rinderine

Rinderine is a naturally occurring pyrrolizidine alkaloid found in various plant species, including those from the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] As a member of the pyrrolizidine alkaloid class, Rinderine is characterized by a necine base esterified with a necic acid.[2] Due to the potential for hepatotoxicity associated with unsaturated pyrrolizidine alkaloids, the accurate identification and quantification of Rinderine are crucial in the safety assessment of herbal products and other materials.[1] A certified reference standard is essential for these analytical applications, ensuring the reliability and accuracy of experimental results.

Physicochemical Properties

The fundamental physicochemical properties of the **Rinderine** reference standard are summarized in the tables below. These data are critical for method development, analytical characterization, and understanding the compound's behavior in various matrices.



Table 1: General and Chemical Identity of **Rinderine**

Property	Value
CAS Number	6029-84-1
Molecular Formula	C ₁₅ H ₂₅ NO ₅
Molecular Weight	299.36 g/mol
IUPAC Name	[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate[1]
Synonyms	O-Demethylheliotrine, Heliotridine trachelanthate
Chemical Class	Pyrrolizidine Alkaloid[2]
Physical Description	Crystalline solid
Purity	Typically supplied as a primary reference standard with a purity of 95-99%.[3]
Storage Conditions	Long-term: < -15°C; Short-term: 0-4°C. Store in a dry, dark place.[2]

Table 2: Structural and Spectroscopic Identifiers of Rinderine

Identifier	Value
SMILES	CINVALID-LINKC) (C(=O)OCC1=CCN2[C@H]1INVALID-LINK O)O">C@HO[1]
InChI	InChI=1S/C15H25NO5/c1- 9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5- 12(18)13(11)16/h4,9-10,12-13,17-18,20H,5- 8H2,1-3H3/t10-,12+,13-,15+/m1/s1[1]
InChlKey	SFVVQRJOGUKCEG-ZRQNBYAXSA-N[1]



Table 3: Solubility Profile of Rinderine

Solvent	Solubility
DMSO	Soluble
Chloroform	Soluble
Dichloromethane	Soluble
Ethyl Acetate	Soluble
Acetone	Soluble

Experimental Protocols

The following sections detail generalized experimental methodologies for the characterization of the **Rinderine** reference standard. These protocols are based on established methods for the analysis of pyrrolizidine alkaloids.

This method is suitable for the quantification and purity assessment of **Rinderine**.

- Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][5]
- Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 μm particle size) is commonly used.[4][6]
- Mobile Phase: A gradient elution with two solvents is typical:
 - Solvent A: Water with 0.1% formic acid.[6]
 - Solvent B: Methanol or acetonitrile with 0.1% formic acid.[6][7]
- Gradient Program: A representative gradient starts with a low percentage of Solvent B, which
 is gradually increased to elute the analyte and any impurities.[6]
- Mass Spectrometry Parameters: The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5][6] Specific



precursor-to-product ion transitions for **Rinderine** would be optimized.

- Sample Preparation: The **Rinderine** reference standard is accurately weighed and dissolved in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration.[8]
- Purity Calculation: The purity is determined by calculating the area percentage of the **Rinderine** peak relative to the total area of all detected peaks in the chromatogram.[9]

A combination of spectroscopic techniques is employed for the structural confirmation of the **Rinderine** reference standard.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H and ¹³C NMR: These are fundamental for elucidating the carbon-hydrogen framework of the molecule.[1][10] The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD).
 - 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded carbons and protons (HSQC), and long-range carbonproton correlations (HMBC), which is crucial for unambiguous assignment of the complex structure.[11]
- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecular ion, which is used to confirm the elemental composition (C₁₅H₂₅NO₅).[12]
 - Tandem MS (MS/MS): Fragmentation patterns provide structural information about the necine base and the necic acid ester moiety.[3][13] Common fragments for **Rinderine** are observed at m/z 138 and 93.[3]
- Infrared (IR) Spectroscopy:
 - IR spectroscopy is used to identify the presence of key functional groups.[14][15] For Rinderine, characteristic absorption bands would be observed for:
 - O-H stretching (hydroxyl groups)



- C-H stretching (alkane and alkene moieties)
- C=O stretching (ester carbonyl group)
- C-O stretching (ester and alcohol groups)
- C-N stretching (tertiary amine)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound.[16][17]

- Preparation: An excess amount of the Rinderine reference standard is added to a known volume of the solvent of interest in a sealed flask.
- Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16]
- Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of Rinderine in the clear supernatant is determined using a validated analytical method, such as HPLC-UV or HPLC-MS/MS.

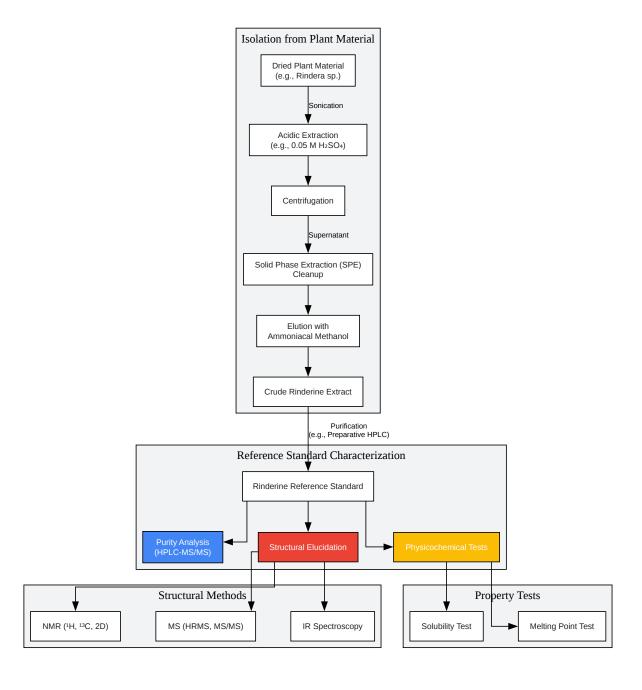
The capillary method is a standard technique for determining the melting point of a crystalline solid.[18][19]

- Sample Preparation: A small amount of the finely powdered, dry **Rinderine** reference standard is packed into a capillary tube to a height of 2.5-3.5 mm.[20]
- Measurement: The capillary tube is placed in a melting point apparatus. The temperature is ramped at a controlled rate (e.g., 1°C/minute).[20][21]
- Observation: The temperature range from the point at which the first droplet of liquid appears (onset point) to the point at which the entire solid has melted (clear point) is recorded as the melting range.[18]

Mandatory Visualizations



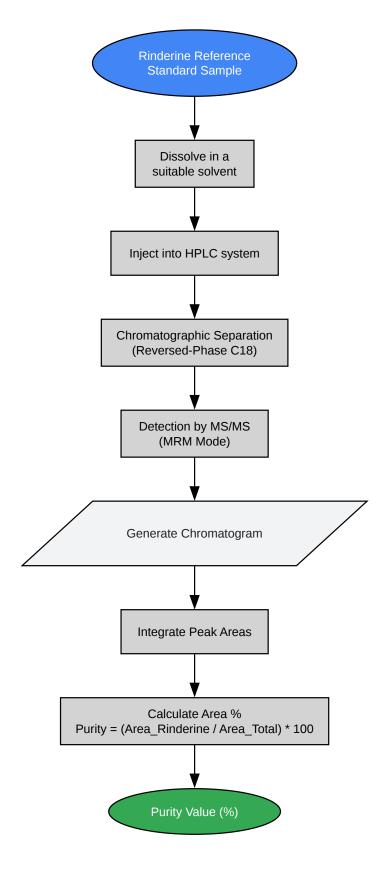
The following diagrams illustrate key workflows and relationships relevant to the characterization of the **Rinderine** reference standard.





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Caption: Workflow for the isolation and characterization of **Rinderine**.





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Caption: Logical workflow for HPLC-based purity determination of **Rinderine**.

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